molecular formula C22H20N2OS B3586019 5-(3,4-Dimethylphenyl)-3-[(4-methylphenyl)methyl]thieno[2,3-d]pyrimidin-4-one

5-(3,4-Dimethylphenyl)-3-[(4-methylphenyl)methyl]thieno[2,3-d]pyrimidin-4-one

Cat. No.: B3586019
M. Wt: 360.5 g/mol
InChI Key: VXAFLHOQDUWPHZ-UHFFFAOYSA-N
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Description

“5-(3,4-Dimethylphenyl)-3-[(4-methylphenyl)methyl]thieno[2,3-d]pyrimidin-4-one” is a complex organic compound that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(3,4-Dimethylphenyl)-3-[(4-methylphenyl)methyl]thieno[2,3-d]pyrimidin-4-one” typically involves multi-step organic reactions. The starting materials often include substituted anilines, thiophene derivatives, and pyrimidine precursors. Common synthetic routes may involve:

    Condensation reactions: Combining aromatic amines with thiophene derivatives under acidic or basic conditions.

    Cyclization reactions: Forming the thienopyrimidine core through intramolecular cyclization.

    Functional group modifications: Introducing methyl groups through alkylation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Solvent selection: Choosing appropriate solvents to facilitate reactions and product isolation.

    Purification techniques: Employing crystallization, distillation, or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

“5-(3,4-Dimethylphenyl)-3-[(4-methylphenyl)methyl]thieno[2,3-d]pyrimidin-4-one” can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding sulfoxides or sulfones.

    Reduction: Reduction of functional groups to simpler forms.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkyl halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its biological activity and potential as a drug candidate.

    Medicine: Exploring its therapeutic potential for treating diseases.

    Industry: Utilizing its unique chemical properties in material science and catalysis.

Mechanism of Action

The mechanism of action of “5-(3,4-Dimethylphenyl)-3-[(4-methylphenyl)methyl]thieno[2,3-d]pyrimidin-4-one” involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    DNA/RNA: Interacting with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidines: Compounds with similar thienopyrimidine cores but different substituents.

    Phenyl-substituted pyrimidines: Compounds with phenyl groups attached to the pyrimidine ring.

Uniqueness

“5-(3,4-Dimethylphenyl)-3-[(4-methylphenyl)methyl]thieno[2,3-d]pyrimidin-4-one” is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

5-(3,4-dimethylphenyl)-3-[(4-methylphenyl)methyl]thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2OS/c1-14-4-7-17(8-5-14)11-24-13-23-21-20(22(24)25)19(12-26-21)18-9-6-15(2)16(3)10-18/h4-10,12-13H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXAFLHOQDUWPHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C(=CS3)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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